molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Cat. No.: B3030157
CAS No.: 873297-19-9
M. Wt: 533.9 g/mol
InChI Key: YFNYNZOWUDZMFM-UHFFFAOYSA-M
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Description

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a complex compound that has garnered significant interest in the fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves the reaction of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with silver chloride. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and form stable complexes, which can then participate in various catalytic and biological processes. The pathways involved include electron transfer and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is unique due to its silver coordination, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties .

Properties

CAS No.

873297-19-9

Molecular Formula

C27H38AgClN2

Molecular Weight

533.9 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

InChI

InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1

InChI Key

YFNYNZOWUDZMFM-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Origin of Product

United States

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